
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound with a unique structure that includes a fluorine atom, a hydroxy group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated pyridines and organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with the reactions carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
Chemistry
In chemistry, (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
作用機序
The mechanism of action of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed effects .
類似化合物との比較
Similar Compounds
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
This compound: Similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and hydroxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H16FNO4 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
(2S,4R)-4-fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,5-13)4-12-7(9(15)16)3-6(11)8(12)14/h6-7,13H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m1/s1 |
InChIキー |
WJLRYHOUHBPBMV-RQJHMYQMSA-N |
異性体SMILES |
CC(C)(CN1[C@@H](C[C@H](C1=O)F)C(=O)O)CO |
正規SMILES |
CC(C)(CN1C(CC(C1=O)F)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


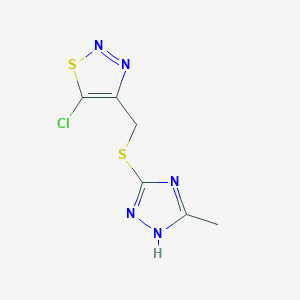


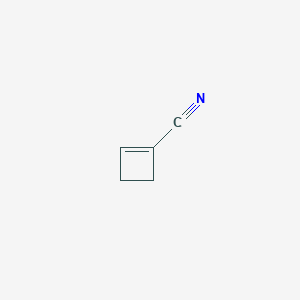

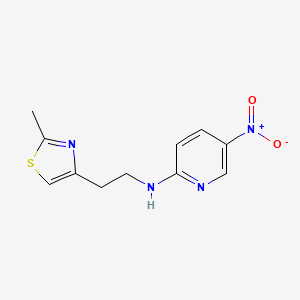
![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
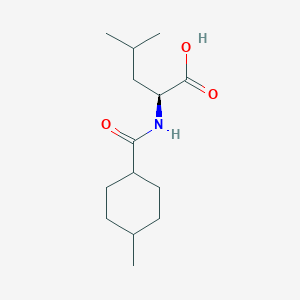
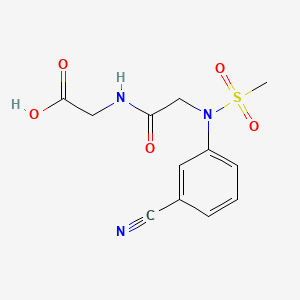


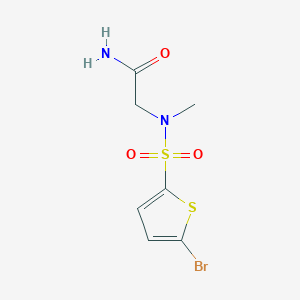
![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)

